Bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
“Bicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C8H12O2 . It is also known by other names such as “2-Norbornanecarboxylic acid”, “Norbornane-2-carboxylic acid”, and "Bicyclo (2.2.1)heptane-2-carboxylic acid" .
Synthesis Analysis
An efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a novel gamma-turn mimic has been achieved . Another synthetic method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis (silyloxy)-1,3-cyclopentadienes .
Molecular Structure Analysis
The molecular weight of “Bicyclo[2.2.1]heptane-2-carboxylic acid” is 140.18 g/mol . The IUPAC name is "bicyclo [2.2.1]heptane-2-carboxylic acid" . The InChI code is "InChI=1S/C8H12O2/c9-8 (10)7-4-5-1-2-6 (7)3-5/h5-7H,1-4H2, (H,9,10)" .
Physical And Chemical Properties Analysis
“Bicyclo[2.2.1]heptane-2-carboxylic acid” has a molecular weight of 140.18 g/mol . The computed XLogP3-AA value is 1.8 .
Scientific Research Applications
Mass Spectrometry in Stereochemical Problems
The mass spectrometric behavior of Bicyclo[2.2.1]heptane-2-carboxylic acid and its stereoisomers has been extensively studied. This research provides significant insights into the characterization of stereoisomers and their fragmentation patterns, enhancing our understanding of stereochemistry in organic compounds (Curcuruto et al., 1991).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of derivatives of Bicyclo[2.2.1]heptane-2-carboxylic acid has been determined through single-crystal X-ray analysis. This research is pivotal in understanding the physical and chemical properties of these compounds and their potential applications in various fields, including materials science and pharmaceuticals (Glass et al., 1990).
Development of Polyimides
Research has been conducted on the synthesis of fully alicyclic polyimides using Bicyclo[2.2.1]heptane-2-carboxylic acid derivatives. These studies are crucial for the development of new materials with potential applications in various industries, including electronics and aerospace (Matsumoto, 2001).
Synthesis of Chiral Auxiliaries
Bicyclo[2.2.1]heptane-2-carboxylic acid has been used in the synthesis of diastereomerically pure chiral auxiliaries. These compounds are significant in the field of asymmetric synthesis, which is a critical area in the development of pharmaceuticals and fine chemicals (Ishizuka et al., 1990).
Microbiological Asymmetric Hydroxylation
The hydroxylation of Bicyclo[2.2.1]heptane-2-carboxylic acid by various microorganisms has been explored, leading to the production of chiral synthons. These findings have significant implications in the field of green chemistry and biocatalysis (Yamazaki & Maeda, 1985).
Synthesis of Bicyclic Tertiary α-Amino Acids
Studies have shown the synthesis ofnovel bicyclic α-amino acids using Bicyclo[2.2.1]heptane-2-carboxylic acid derivatives. These compounds are important for generating neuronal nicotinic receptor ligands, highlighting their potential in neuroscience and pharmacology research (Strachan et al., 2006).
Development of Constrained Methionine Analogue
Research on Bicyclo[2.2.1]heptane-2-carboxylic acid has led to the synthesis of conformationally restricted methionine analogues. These studies contribute to our understanding of protein structure and function, with implications for drug design and molecular biology (Glass et al., 1992).
Enantioselective Synthesis of Bicyclo[2.2.1]heptanedicarboxylic Acid
Efforts have been made in the enantioselective synthesis of half-esters of Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid. These findings are significant in the synthesis of chiral building blocks for natural products and enhance our capabilities in asymmetric synthesis (Ohtani et al., 1991).
Study of Homo-thiopeptides
Research into homo-thiopeptides based on Bicyclo[2.2.1]heptane-2-endo-carboxylic acid has been conducted, revealing their preference for ordered secondary structures. This research provides valuable insights into peptide chemistry and protein engineering (Otani et al., 2012).
Synthesis of Bicyclic Tertiary Alpha-Amino Acids
Further research on the synthesis of bicyclic alpha-amino acids using Bicyclo[2.2.1]heptane-2-carboxylic acid has been conducted, focusing on generating ligands for neuronal nicotinic receptors. This highlights the compound's importance in neurochemical research (Strachan et al., 2006).
Future Directions
properties
IUPAC Name |
bicyclo[2.2.1]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESWDXIHOJGWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901315 | |
Record name | NoName_413 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-2-carboxylic acid | |
CAS RN |
824-62-4, 934-28-1, 934-29-2 | |
Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, endo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornanecarboxylic acid, endo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152331 | |
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Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Endo-bicyclo(2.2.1)heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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